molecular formula C7H11BrO3S B1463844 Methyl 2-(acetylthio)-4-bromobutanoate CAS No. 1193111-33-9

Methyl 2-(acetylthio)-4-bromobutanoate

Cat. No.: B1463844
CAS No.: 1193111-33-9
M. Wt: 255.13 g/mol
InChI Key: JOPNREMCPXLKHG-UHFFFAOYSA-N
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Description

Methyl 2-(acetylthio)-4-bromobutanoate is an organic compound with a complex structure that includes a bromine atom, an ester group, and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylthio)-4-bromobutanoate typically involves the reaction of methyl 4-bromobutanoate with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, which facilitates the nucleophilic substitution reaction. The reaction proceeds as follows:

    Starting Materials: Methyl 4-bromobutanoate and thioacetic acid.

    Reaction Conditions: The reaction is conducted in methanol with sodium methoxide as a base.

    Procedure: The mixture is refluxed for several hours to ensure complete reaction.

    Product Isolation: The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylthio)-4-bromobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted butanoates with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and thiols.

Scientific Research Applications

Methyl 2-(acetylthio)-4-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms involving ester and thioester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetylthio)-4-bromobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the thioester group can undergo nucleophilic attack. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-butanoate: Lacks the thioester group, making it less reactive in certain nucleophilic substitution reactions.

    Methyl 2-(acetylthio)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the conditions required for reactions.

    Ethyl 2-(acetylthio)-4-bromobutanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness

Methyl 2-(acetylthio)-4-bromobutanoate is unique due to the presence of both a bromine atom and a thioester group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-acetylsulfanyl-4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3S/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNREMCPXLKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g (38.4 mmol) of methyl 2,4-dibromobutanoate in 100 ml of dry THF at 20° C. was added drop wise the mixture of 2.75 ml (38.5 mmol) of thiolacetic acid in 8.5 ml (48.9 mmol) of DIPEA and 50 ml of dry THF in 1.5 hour. After stirring overnight at −20° C. then 0° C. for 2 hours under Ar, the mixture was concentrated, diluted with EtAc/Hexane, washed with 1.0 M NaH2PO4, dried over MgSO4, filtered, evaporated, and SiO2 chromatographic purification (1:12 to 1:10 EtAc/Hexane) to afford 9.5 g (96%) of the title compound. 1H NMR (CDCl3) 4.38 (1H, t, J=7.1 Hz), 3.74 (s, 3H), 3.40 (m, 2H), 2.57˜2.47 (m, 1H), 2.37 (s, 3H), 2.36˜2.21 (m, 1H); 13C NMR 193.24, 171.36, 53.15, 44.45, 34.67, 30.46, 29.46; MS m/z+276.9 (M+Na), 278.9 (M+2+Na)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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